molecular formula C15H15FN2O B11032264 4-(dimethylamino)-N-(2-fluorophenyl)benzamide

4-(dimethylamino)-N-(2-fluorophenyl)benzamide

Cat. No.: B11032264
M. Wt: 258.29 g/mol
InChI Key: JVWVBIMTFDAWSP-UHFFFAOYSA-N
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Description

4-(Dimethylamino)-N-(2-fluorophenyl)benzamide is an organic compound that features a benzamide core substituted with a dimethylamino group at the para position and a fluorophenyl group at the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(dimethylamino)-N-(2-fluorophenyl)benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-(dimethylamino)benzoic acid and 2-fluoroaniline.

    Activation of Carboxylic Acid: The carboxylic acid group of 4-(dimethylamino)benzoic acid is activated using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Amide Bond Formation: The activated carboxylic acid reacts with 2-fluoroaniline to form the desired benzamide. This reaction is typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran (THF) under mild conditions.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, alternative coupling reagents and catalysts that are more cost-effective and environmentally friendly may be employed.

Chemical Reactions Analysis

Types of Reactions

4-(Dimethylamino)-N-(2-fluorophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The dimethylamino group can be oxidized to form N-oxide derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions, often in the presence of a base like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dimethylamino group would yield N-oxide derivatives, while substitution of the fluorine atom could yield a variety of substituted benzamides.

Scientific Research Applications

4-(Dimethylamino)-N-(2-fluorophenyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological disorders due to its structural similarity to known bioactive molecules.

    Materials Science: It can be used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: The compound can serve as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 4-(dimethylamino)-N-(2-fluorophenyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The dimethylamino group can enhance binding affinity through hydrogen bonding or electrostatic interactions, while the fluorophenyl group can improve lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)-N-phenylbenzamide: Lacks the fluorine atom, which may result in different pharmacokinetic properties.

    4-(Dimethylamino)-N-(4-fluorophenyl)benzamide: The fluorine atom is positioned differently, potentially altering its biological activity.

    4-(Methylamino)-N-(2-fluorophenyl)benzamide: Contains a methylamino group instead of a dimethylamino group, which may affect its reactivity and binding properties.

Uniqueness

4-(Dimethylamino)-N-(2-fluorophenyl)benzamide is unique due to the specific positioning of the dimethylamino and fluorophenyl groups, which can influence its chemical reactivity and biological activity. The presence of the fluorine atom can enhance metabolic stability and binding interactions, making it a valuable compound for various applications.

Properties

Molecular Formula

C15H15FN2O

Molecular Weight

258.29 g/mol

IUPAC Name

4-(dimethylamino)-N-(2-fluorophenyl)benzamide

InChI

InChI=1S/C15H15FN2O/c1-18(2)12-9-7-11(8-10-12)15(19)17-14-6-4-3-5-13(14)16/h3-10H,1-2H3,(H,17,19)

InChI Key

JVWVBIMTFDAWSP-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2F

Origin of Product

United States

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